3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 3 and a methyl group at position 2. Its molecular formula is C₈H₇BrN₂, with an exact mass of 210.0132 . Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira), while the methyl group enhances lipophilicity and may influence steric effects.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLQFYLNHUDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667583 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802264-75-1 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, FGFR2, and FGFR3
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, this pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers.
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a decrease in cell proliferation and an increase in apoptosis. Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways. This interaction is essential for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods. Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
Biological Activity
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolo[2,3-b]pyridine class of compounds, characterized by a fused pyrrole and pyridine ring system. The bromine and methyl substituents on the pyrrole ring contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as biased agonists at the 5-HT2A serotonin receptor, which is implicated in mood regulation and various neuropsychiatric disorders .
- Kinase Inhibition : This compound has also been studied for its potential as a focal adhesion kinase (FAK) inhibitor, which plays a crucial role in cancer cell migration and proliferation .
1. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the structure enhance activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) below 25 µM .
2. Antitumor Activity
The compound has been evaluated for its anticancer effects. In vitro studies revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells. This selectivity is crucial for developing safer cancer therapeutics .
3. Antidiabetic Effects
Some derivatives have shown promise in antidiabetic applications. For example, certain compounds exhibited high bioavailability and efficacy in GPR119 assays, which are relevant for insulin secretion modulation .
Case Studies
Summary of Findings
The biological activity of this compound encompasses a range of therapeutic potentials:
- Antimicrobial : Effective against various pathogens, particularly M. tuberculosis.
- Anticancer : Shows selective cytotoxicity towards cancer cells with minimal effects on healthy tissues.
- Metabolic Disorders : Potential applications in diabetes management through modulation of insulin-related pathways.
Scientific Research Applications
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has been identified as a potent inhibitor of specific protein kinases, which play crucial roles in various cellular signaling pathways. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by dysregulated cell growth and proliferation, such as cancer.
Cancer Therapy
The compound's ability to inhibit protein kinases makes it a candidate for developing targeted cancer therapies. Research indicates that it can modulate pathways associated with tumor growth and metastasis, potentially leading to effective treatments for various cancers.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFRs, which are implicated in many tumors. For example, one study reported that specific derivatives exhibited IC50 values in the nanomolar range against FGFR1-3, indicating strong inhibitory activity. This suggests that this compound could be further optimized for enhanced FGFR targeting in cancer therapy .
Synthetic Pathway Overview
- Starting Materials : Typically involves bromo-substituted pyridines and appropriate reagents to facilitate cyclization.
- Reaction Conditions : Often conducted under mild conditions to enhance yield and purity.
- Product Isolation : Following synthesis, products are purified using standard techniques such as recrystallization or chromatography.
Case Study 1: Kinase Inhibition
A study focused on the kinase inhibitory properties of this compound demonstrated its efficacy against several target kinases involved in cancer progression. The research highlighted its potential as a lead compound for further development into a therapeutic agent .
Case Study 2: FGFR Inhibition
Another research effort evaluated a series of pyrrolo derivatives for their FGFR inhibitory activities. Among these derivatives, some displayed remarkable potency against FGFRs, suggesting that modifications to the 3-bromo compound could yield even more effective inhibitors .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly alter reactivity and applications. Key comparisons include:
- Electronic Effects : Bromine at position 3 (as in the target compound) deactivates the ring, directing electrophilic substitutions to less hindered positions. Methyl groups at positions 4 or 6 donate electrons, but steric hindrance varies. For example, 3-bromo-6-methyl derivatives may exhibit reduced reactivity at position 5 compared to 3-bromo-4-methyl analogs .
- Functional Groups : Aldehyde-substituted derivatives (e.g., compound 9 in ) enable further functionalization, whereas nitro groups (e.g., compound 23 in ) are reducible to amines for drug discovery .
Physicochemical Properties and Solubility
- Methyl vs. Bulky Groups : Methyl substitution (e.g., 3-bromo-4-methyl) improves lipophilicity compared to aryl-ethynyl groups (e.g., 3-(phenylethynyl) derivatives in ), which may reduce aqueous solubility .
- Thieno[2,3-b]pyridines: notes that sulfur-containing analogs face solubility challenges, often requiring cyclodextrin formulations. Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) may enhance polarity, but bromine’s hydrophobicity counteracts this effect .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically follows a sequence involving:
- Construction of the pyrrolo[2,3-b]pyridine core,
- Selective bromination at the 3-position,
- Introduction of the methyl substituent at the 4-position,
- Purification and characterization of the final product.
This process often requires careful control of reaction conditions to ensure regioselectivity and high yield.
Key Preparation Steps and Reaction Conditions
2.1 Formation of the Pyrrolo[2,3-b]pyridine Core
- The bicyclic core is formed by cyclization reactions starting from appropriately substituted aminopyridines.
- For example, a regioselective Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene produces an alkynyl intermediate.
- This intermediate undergoes reductive ring closure using strong bases such as sodium hydride or potassium tert-butoxide, with the latter providing cleaner reactions and better yields.
2.2 Bromination at the 3-Position
- Bromination is commonly achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is conducted in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF).
- Typical conditions involve temperatures ranging from 0 °C to room temperature, with reaction times from 10 minutes to several hours.
- A base such as triethylamine or sodium hydroxide may be used to facilitate the bromination.
- For example, bromination with bromine in chloroform at 0 °C to room temperature for 10 to 60 minutes is effective.
Introduction of the Methyl Group at the 4-Position
- The methyl group is generally introduced via methylation reactions on the pyrrolo[2,3-b]pyridine core or by starting with a methyl-substituted precursor.
- Specific details on methylation reagents and conditions are less frequently detailed but typically involve methylating agents compatible with heterocyclic systems.
Representative Synthetic Route Example
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Sonogashira Coupling | 5-bromo-3-iodo-2-aminopyridine + trimethylsilylacetylene, Pd catalyst, CuI, base, solvent (e.g., THF) | Forms alkynyl intermediate |
| 2 | Ring Closure | Strong base (NaH or potassium tert-butoxide), THF, room temperature to reflux | Produces pyrrolo[2,3-b]pyridine core |
| 3 | Bromination | Bromine or NBS, solvent (chloroform, DCM, or THF), 0 °C to RT, 10 min to 1 h | Selective bromination at 3-position |
| 4 | Methylation | Methylating agent (e.g., methyl iodide), base, solvent | Introduces methyl at 4-position |
Optimization and Purification
- Bromination reactions are optimized by controlling temperature (0–5 °C) and using stoichiometric amounts of brominating agents (e.g., 1.2 equivalents of NBS) to minimize side reactions and maximize selectivity.
- Purification is typically performed by column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures.
- Use of anhydrous conditions and inert atmosphere is recommended during sensitive steps like tosylation or when employing strong bases such as lithium diisopropylamide (LDA) for intermediate modifications.
Advanced Functionalization and Derivatization
- The brominated intermediate can be further functionalized via Suzuki coupling reactions with boronic acids under palladium catalysis (e.g., Pd(dppf)Cl₂, potassium carbonate, dioxane/water mixture, reflux) to introduce aryl or heteroaryl groups at the 5-position.
- Tosylation of the nitrogen atom can be achieved using tosyl chloride and bases like aqueous sodium hydroxide or LDA in organic solvents at low temperatures to protect or activate the molecule for subsequent reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Conditions | Remarks |
|---|---|---|
| Brominating Agent | Bromine, NBS | Choice affects reaction time and selectivity |
| Solvent for Bromination | Chloroform, DCM, THF | Solvent polarity influences reaction rate |
| Temperature for Bromination | 0 °C to RT | Lower temps favor selectivity |
| Reaction Time for Bromination | 10 min to 1 h | Depends on reagent and scale |
| Base for Bromination | Triethylamine, NaOH | Used to neutralize acids formed |
| Base for Ring Closure | NaH, potassium tert-butoxide | Potassium tert-butoxide preferred for cleaner reaction |
| Purification | Column chromatography, recrystallization | Critical for isolating pure compound |
Research Findings and Practical Notes
- The use of potassium tert-butoxide in ring closure improves yield and reaction cleanliness compared to sodium hydride.
- Bromination with NBS in the presence of triethylamine in dichloromethane at room temperature is a mild and effective method to obtain the 3-bromo derivative.
- Tosylation under anhydrous conditions using LDA at low temperature (-78 °C to -40 °C) followed by tosyl chloride addition is effective for nitrogen protection.
- The compound serves as a valuable intermediate for kinase inhibitors and antiviral agents, highlighting the importance of high purity and regioselective synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves bromination and alkylation steps. For example, bromination of the pyrrolo[2,3-b]pyridine core can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by methylation at the 4-position using methyl iodide (MeI) and a base like NaH in THF. Purification via silica gel chromatography (e.g., heptane/ethyl acetate gradients) is critical to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). For example, methyl substituents exhibit singlet peaks, while bromine-induced deshielding affects adjacent protons .
- Mass Spectrometry : Confirm molecular weight (e.g., 225.04 g/mol for related brominated analogs) and isotopic patterns consistent with bromine (¹:¹ ratio for M/M+2) .
Q. What are common side reactions during bromination of pyrrolo[2,3-b]pyridine derivatives?
Over-bromination or regioisomer formation may occur. For instance, using excess NBS can lead to di-brominated byproducts. Reaction monitoring via TLC or LC-MS is recommended. Adjusting stoichiometry (1:1 molar ratio of substrate:NBS) and temperature (0–25°C) minimizes side reactions .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at the 3-position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) yields biaryl derivatives. Optimize conditions with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (105°C) to achieve >85% yield .
Q. What strategies address contradictory bioactivity data in kinase inhibition studies?
Discrepancies may arise from assay conditions or impurity profiles.
- Dose-Response Curves : Validate inhibitory potency (IC₅₀) across multiple concentrations.
- HPLC Purity Checks : Ensure >95% purity, as trace impurities (e.g., dehalogenated byproducts) can skew results .
- Computational Docking : Compare binding modes with kinases (e.g., SGK-1) to rationalize activity variations .
Q. How can computational methods streamline reaction optimization for novel derivatives?
ICReDD’s integrated approach combines quantum chemical calculations (e.g., reaction path searches) and experimental feedback. For example, DFT studies predict regioselectivity in nitration or formylation steps, reducing trial-and-error experimentation. Machine learning models trained on existing data (e.g., yields from ) can prioritize reaction conditions .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
Critical issues include:
- Intermediate Stability : Nitro or aldehyde intermediates may degrade; use inert atmospheres and low-temperature storage.
- Chromatography Alternatives : Replace silica gel with recrystallization (e.g., THF/heptane) for cost-effective scale-up .
Q. How do substitution patterns affect photophysical properties?
Electron-withdrawing groups (e.g., Br, NO₂) redshift absorption/emission spectra. For instance, bromine increases spin-orbit coupling, enhancing intersystem crossing in fluorescent analogs. Compare with chloro or trifluoromethyl derivatives to isolate electronic effects .
Methodological Resources
9. Recommended protocols for regioselective functionalization:
- Nitration : Use fuming HNO₃ at 0°C to nitrate the 5-position selectively .
- Alkyne Incorporation : Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis .
10. Handling air/moisture-sensitive intermediates:
Employ Schlenk techniques for reactions involving NaH or Grignard reagents. Store intermediates under argon with molecular sieves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
